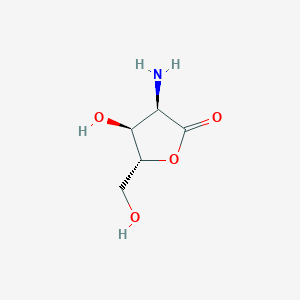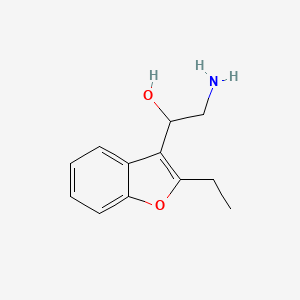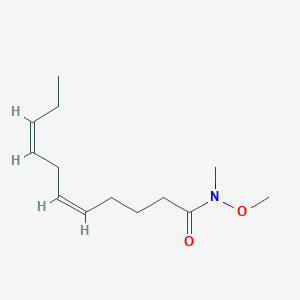![molecular formula C8H7ClN2O B12865102 4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
4-(Chloromethyl)benzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)benzo[d]oxazol-2-amine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d]oxazol-2-amine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid. This reaction forms 2-(chloromethyl)-1H-benzo[d]imidazole, which is then further reacted to produce the desired benzoxazole derivative .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve scalable and efficient synthetic routes. One such method includes the use of electrochemical synthesis, which offers high atom economy, minimal impurity formation, and does not require metal catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Chloromethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions may produce various substituted benzoxazole compounds .
Aplicaciones Científicas De Investigación
4-(Chloromethyl)benzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical entities
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Benzoxazole: A parent compound with similar structural features.
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Thiazole: A heterocyclic compound containing both sulfur and nitrogen atoms.
Uniqueness: 4-(Chloromethyl)benzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group enhances its reactivity and potential for further functionalization .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
4-(chloromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7ClN2O/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2,(H2,10,11) |
Clave InChI |
OGDQNKHLHNWWNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


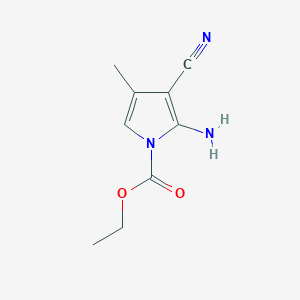
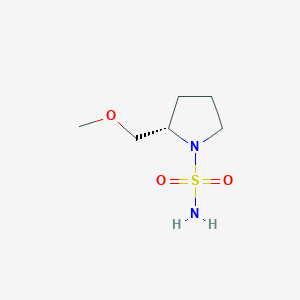
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
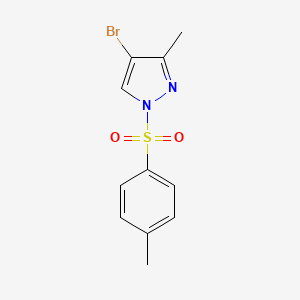
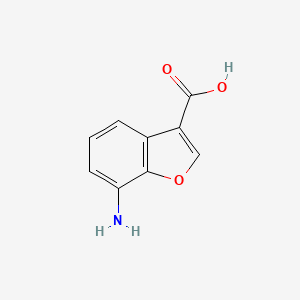
![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)

